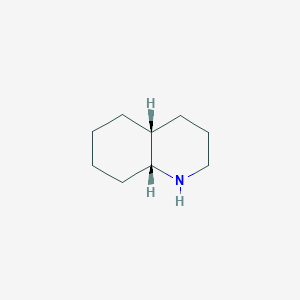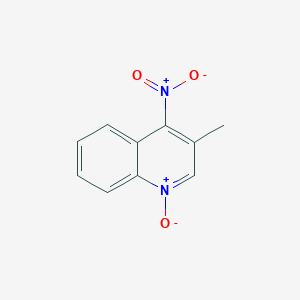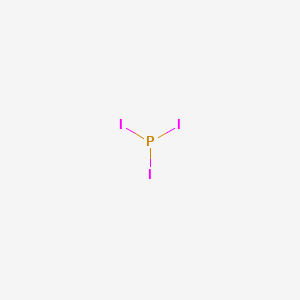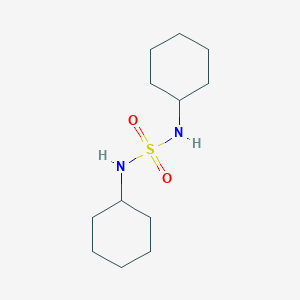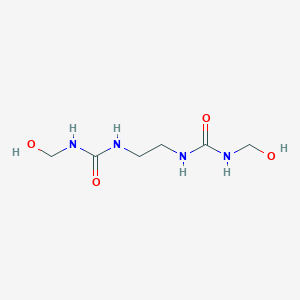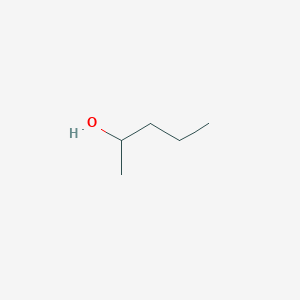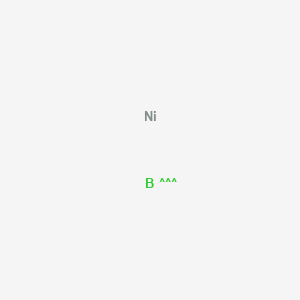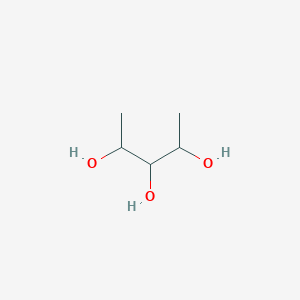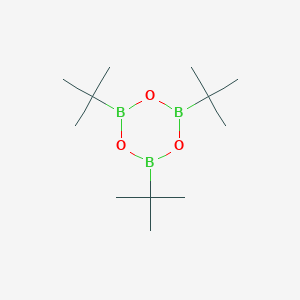
Boroxin, tris(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boroxin, tris(1,1-dimethylethyl)- is a boron-containing compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of boroxin is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various biological processes. For example, boroxin derivatives have been shown to inhibit the activity of proteasomes, which are involved in protein degradation, and glycosidases, which are involved in carbohydrate metabolism.
生化和生理效应
Studies have shown that boroxin derivatives can have various biochemical and physiological effects, depending on the specific compound and the target enzyme. For example, boroxin derivatives that inhibit proteasomes have been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of arthritis. Boroxin derivatives that inhibit glycosidases have been shown to reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using boroxin in lab experiments is its relatively simple synthesis method. Additionally, boroxin derivatives can be easily modified to fine-tune their properties for specific applications. However, one limitation is the potential toxicity of boron-containing compounds, which can limit their use in certain applications.
未来方向
There are several potential future directions for research on boroxin, including:
1. Developing boroxin derivatives with improved selectivity and potency for specific enzyme targets.
2. Studying the potential applications of boroxin in nanotechnology, such as in the synthesis of boron-containing nanoparticles.
3. Investigating the potential use of boroxin derivatives as imaging agents for cancer diagnosis.
4. Exploring the potential applications of boroxin in agriculture, such as in the development of boron-containing fertilizers.
5. Studying the potential use of boroxin derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, boroxin, tris(1,1-dimethylethyl)- is a boron-containing compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its mechanism of action involves the inhibition of enzymes that play a role in various biological processes, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in certain applications, there are several potential future directions for research on boroxin.
合成方法
Boroxin, tris(1,1-dimethylethyl)- can be synthesized through the reaction of boric acid with tert-butanol in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
科学研究应用
Boroxin has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, boroxin derivatives have been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, boroxin has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In catalysis, boroxin has been studied as a catalyst for various organic reactions.
属性
CAS 编号 |
13155-00-5 |
|---|---|
产品名称 |
Boroxin, tris(1,1-dimethylethyl)- |
分子式 |
C12H27B3O3 |
分子量 |
251.8 g/mol |
IUPAC 名称 |
2,4,6-tritert-butyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C12H27B3O3/c1-10(2,3)13-16-14(11(4,5)6)18-15(17-13)12(7,8)9/h1-9H3 |
InChI 键 |
CCTMXYGSJPAZRS-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
规范 SMILES |
B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



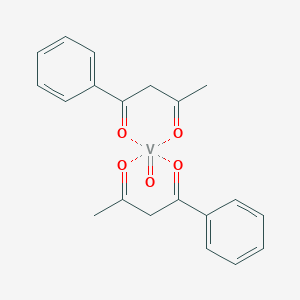
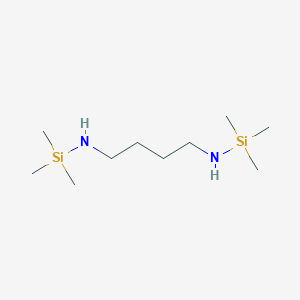
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
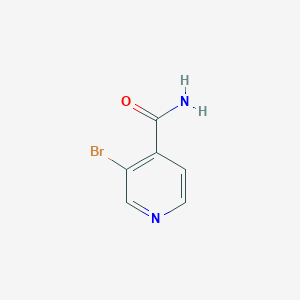
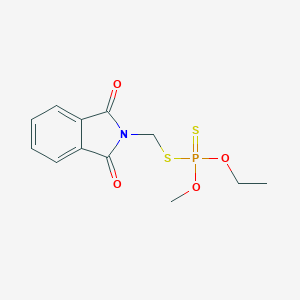
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
